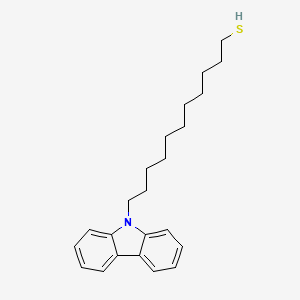
11-(9H-Carbazol-9-yl)undecane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(9H-Carbazol-9-yl)undecane-1-thiol is a chemical compound that features a carbazole moiety attached to an undecane chain with a thiol group at the terminal position. This compound is of interest due to its unique structural properties, which combine the aromaticity and electronic properties of carbazole with the reactivity of a thiol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(9H-Carbazol-9-yl)undecane-1-thiol typically involves the reaction of 9H-carbazole with an appropriate alkyl halide to introduce the undecane chain, followed by the introduction of the thiol group. One common method involves the use of 11-bromoundecane as the alkylating agent, which reacts with 9H-carbazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiourea to introduce the thiol group, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
11-(9H-Carbazol-9-yl)undecane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Addition: The thiol group can add to alkenes and alkynes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Addition: Catalysts like palladium or platinum are often employed.
Major Products
Oxidation: Formation of 11-(9H-Carbazol-9-yl)undecane-1-disulfide.
Substitution: Formation of various substituted carbazole derivatives.
Addition: Formation of thioether derivatives.
Aplicaciones Científicas De Investigación
11-(9H-Carbazol-9-yl)undecane-1-thiol has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential in bioconjugation and as a probe in biological systems.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 11-(9H-Carbazol-9-yl)undecane-1-thiol involves its ability to interact with various molecular targets through its thiol group. This includes the formation of covalent bonds with proteins and other biomolecules, which can modulate their activity. The carbazole moiety also contributes to its electronic properties, allowing it to participate in electron transfer processes and act as a photosensitizer .
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazole: The parent compound, lacking the undecane chain and thiol group.
11-(9H-Carbazol-9-yl)undecane: Similar structure but without the thiol group.
9-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-9H-carbazole: A carbazole derivative with different substituents.
Uniqueness
11-(9H-Carbazol-9-yl)undecane-1-thiol is unique due to the presence of both the carbazole moiety and the thiol group, which confer distinct electronic and reactive properties. This combination makes it particularly useful in applications requiring both aromaticity and thiol reactivity .
Propiedades
Número CAS |
919803-83-1 |
|---|---|
Fórmula molecular |
C23H31NS |
Peso molecular |
353.6 g/mol |
Nombre IUPAC |
11-carbazol-9-ylundecane-1-thiol |
InChI |
InChI=1S/C23H31NS/c25-19-13-7-5-3-1-2-4-6-12-18-24-22-16-10-8-14-20(22)21-15-9-11-17-23(21)24/h8-11,14-17,25H,1-7,12-13,18-19H2 |
Clave InChI |
HXXCUCYYCQAHKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


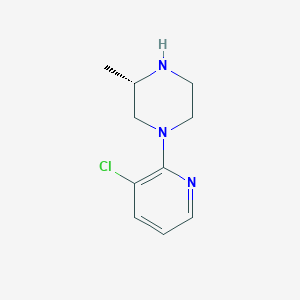
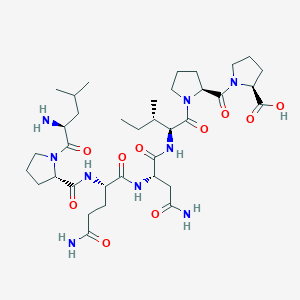
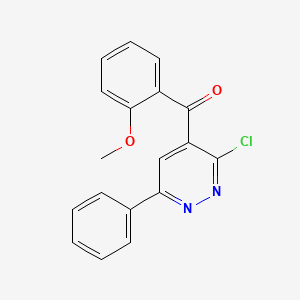
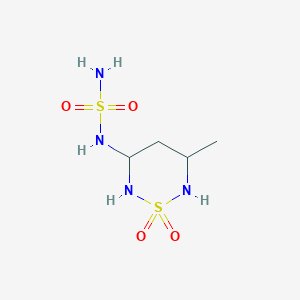

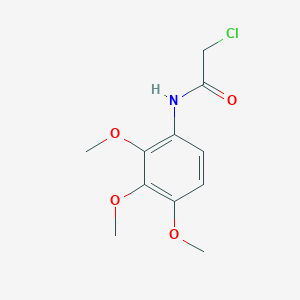
![(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B14201875.png)
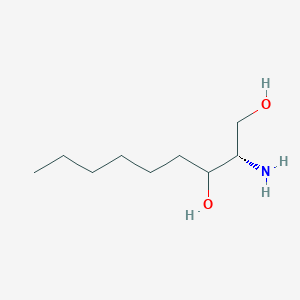
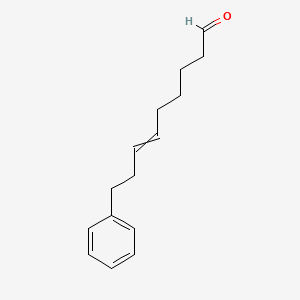
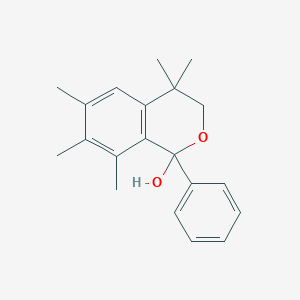

![Ethyl 3-[(2-aminoethyl)amino]but-2-enoate](/img/structure/B14201920.png)
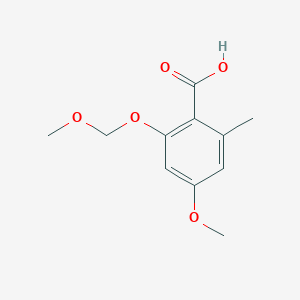
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)
